Biosynthetic Branch-Point Substrate Preference: Preechinulin vs. Neoechinulin A for EchPT2
Preechinulin serves as the preferred substrate for the prenyltransferase EchPT2 compared to its dehydrogenated derivative neoechinulin A. In coincubation and substrate concentration-dependent assays, the C2-reversely prenylated preechinulin without a Δ10 double bond was demonstrated to be a much better substrate for EchPT2 than neoechinulin A, which already contains the double bond introduced by EchP450 [1]. This establishes that the non-dehydrogenated state of preechinulin is a critical structural feature for downstream enzymatic processing, not merely an immature biosynthetic intermediate.
| Evidence Dimension | Substrate preference of prenyltransferase EchPT2 (relative catalytic efficiency) |
|---|---|
| Target Compound Data | Preechinulin (C2-prenylated, no Δ10 double bond) — identified as the much better substrate in coincubation and concentration-dependent assays |
| Comparator Or Baseline | Neoechinulin A (C2-prenylated, with Δ10 double bond) — significantly weaker substrate in the same assay system |
| Quantified Difference | Qualitatively established as 'much better substrate'; exact kinetic parameters (Km, kcat) not reported in the abstract level data but difference confirmed across multiple assay formats |
| Conditions | Heterologous expression of echinulin biosynthetic gene cluster in Aspergillus nidulans; coincubation and substrate concentration-dependent assays with purified or reconstituted EchPT2 enzyme (ACS Chemical Biology, 2021) |
Why This Matters
For research on fungal indole prenyltransferases or metabolic engineering, selecting preechinulin rather than neoechinulin A is mandatory to achieve efficient enzymatic conversion by EchPT2, directly impacting experimental success and yield.
- [1] Nies, J.; Li, S.-M. Prenylation and Dehydrogenation of a C2-Reversely Prenylated Diketopiperazine as a Branching Point in the Biosynthesis of Echinulin Family Alkaloids in Aspergillus ruber. ACS Chemical Biology (2021), 16 (1), 185-192. View Source
